5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol
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Overview
Description
5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is an organic compound with a complex structure, characterized by the presence of a chloro group, an ethoxy group, and a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-chloro-5-bromobenzoic acid is reacted with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenetole in the presence of a Lewis acid, followed by hydroboration reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-ethoxyphenyl)methanol
- (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Uniqueness
5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-12-6-7-13(14(16)9-12)11-5-4-10(2)15(17)8-11/h4-9,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGLWZRFHKUMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684002 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-96-2 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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